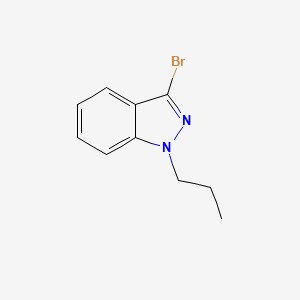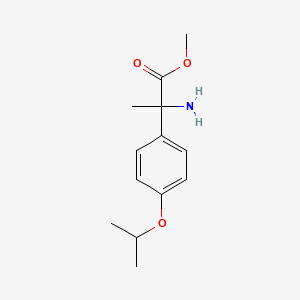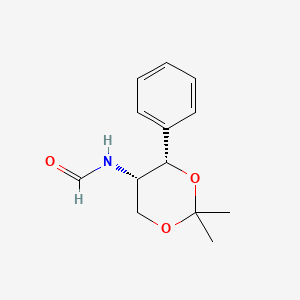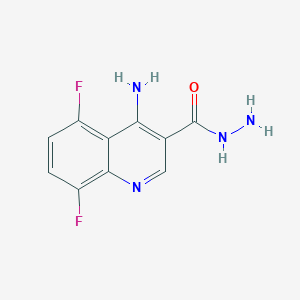![molecular formula C16H12O2 B11870475 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)
2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one is a polycyclic aromatic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a benzofuran moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. This can be done through cycloaddition reactions such as [3 + 2], [4 + 1], and Diels–Alder reactions. Other methods include intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements .
Industrial Production Methods
Industrial production of this compound often involves the use of palladium-catalyzed reactions. For example, a reverse hydrogenolysis process has been developed for the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones . This method is advantageous due to its high yield and fewer side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Wirkmechanismus
The mechanism by which 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. For instance, in the context of cancer treatment, it targets the NTRK fusion gene, inhibiting its activity and thereby preventing the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydronaphthofurans: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Naphthoquinones: These are oxidation products of naphthofurans and have significant biological activities.
Uniqueness
What sets 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one apart is its specific ring structure, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C16H12O2 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2,3-dihydro-1H-naphtho[1,2-b][1]benzofuran-4-one |
InChI |
InChI=1S/C16H12O2/c17-14-6-3-5-12-10(14)8-9-13-11-4-1-2-7-15(11)18-16(12)13/h1-2,4,7-9H,3,5-6H2 |
InChI-Schlüssel |
PYOSSNMRBCKGOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC3=C2OC4=CC=CC=C34)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)



![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)


![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)


